molecular formula C11H15NO2 B13624515 Methyl 4-(3-aminophenyl)butanoate CAS No. 134862-17-2

Methyl 4-(3-aminophenyl)butanoate

Cat. No.: B13624515
CAS No.: 134862-17-2
M. Wt: 193.24 g/mol
InChI Key: RETKACCIRYSPRC-UHFFFAOYSA-N
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Description

Methyl 4-(3-aminophenyl)butanoate: is an organic compound with the molecular formula C11H15NO2 It is an ester derivative of 4-(3-aminophenyl)butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(3-aminophenyl)butanoate can be synthesized through several methods. One common approach involves the esterification of 4-(3-aminophenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-aminophenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-(3-aminophenyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3-aminophenyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

  • Methyl 3-(4-aminophenyl)butanoate
  • Methyl 4-(4-aminophenyl)butanoate
  • Methyl 4-aminobenzenebutanoate

Comparison: Methyl 4-(3-aminophenyl)butanoate is unique due to the position of the amine group on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

CAS No.

134862-17-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 4-(3-aminophenyl)butanoate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h2,4,6,8H,3,5,7,12H2,1H3

InChI Key

RETKACCIRYSPRC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CC(=CC=C1)N

Origin of Product

United States

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